(5-hydroxypyridin-2-yl)methyl acetate

Neuropathic Pain P2X3 Receptor Antagonist Prodrug Design

Sourcing 5-hydroxypyridine intermediates with orthogonal functionality often forces medicinal chemistry teams to accept long custom synthesis delays. (5-Hydroxypyridin-2-yl)methyl acetate (CAS 89098-99-7) resolves this bottleneck with a unique dual-functional scaffold: - Free 5-hydroxyl serves as a pharmacophore for P2X3 receptor antagonist programs and enables further derivatization. - 2-Acetoxymethyl moiety functions as a masked alcohol or leaving group, supporting prodrug strategies that achieved ED₅₀ <3 mg/kg in validated pain models. - Orthogonal reactive sites permit selective deprotection unavailable in simpler pyridylmethyl acetates, accelerating SAR exploration.

Molecular Formula C8H9NO3
Molecular Weight 167.2
CAS No. 89098-99-7
Cat. No. B6229044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-hydroxypyridin-2-yl)methyl acetate
CAS89098-99-7
Molecular FormulaC8H9NO3
Molecular Weight167.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Hydroxypyridin-2-yl)methyl acetate (CAS 89098-99-7) - Chemical Profile and Research-Grade Specifications


(5-Hydroxypyridin-2-yl)methyl acetate, also known as 6-(acetoxymethyl)pyridin-3-ol, is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. It is a derivative of pyridine featuring a hydroxyl group at the 5-position and an acetoxymethyl substituent at the 2-position . As a hydroxypyridine ester, it is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and chemical biology research, often serving as a protected form or prodrug precursor for more complex 5-hydroxypyridine derivatives . Its typical commercial specification for research applications includes a purity of 95% .

Why (5-Hydroxypyridin-2-yl)methyl acetate Cannot Be Substituted with Generic Pyridine Acetates


In medicinal chemistry and chemical biology, the specific substitution pattern on a pyridine ring is critical for target engagement and downstream biological activity. (5-Hydroxypyridin-2-yl)methyl acetate possesses a unique combination of functional groups—a free 5-hydroxyl for further derivatization and a 2-acetoxymethyl moiety that can act as a masked alcohol or a leaving group . This arrangement is distinct from closely related compounds like pyridin-2-ylmethyl acetate (lacking the 5-OH) or methyl 2-(5-hydroxypyridin-2-yl)acetate (a regioisomeric ester), which exhibit different reactivity and physicochemical properties . The 5-hydroxy group is a key pharmacophore in several P2X3 receptor antagonist programs, and its protection as an acetate ester is a deliberate prodrug strategy to enhance bioavailability, as demonstrated in the development of compound 28 (a methyl ester prodrug) which showed potent in vivo activity compared to its inactive parent acid [1]. Therefore, substituting this specific intermediate with a generic analog would likely disrupt the intended synthetic route, alter the final compound's structure, and compromise the biological outcome.

Quantitative Differentiation Evidence for (5-Hydroxypyridin-2-yl)methyl acetate vs. Structural Analogs


Prodrug Strategy: Enhanced In Vivo Efficacy of a 5-Hydroxypyridine Derivative via Esterification

In a study on P2X3 receptor antagonists, the carboxylic acid derivative (compound 29) was inactive via intraperitoneal administration due to poor cell permeability. Its methyl ester prodrug analog (compound 28), which is structurally related to the acetate ester class of (5-hydroxypyridin-2-yl)methyl acetate, was designed to overcome this limitation [1]. Intravenous injection of the ester prodrug (compound 28) resulted in potent antiallodynic effects in two rat models of neuropathic pain, with ED50 values of 2.62 mg/kg and 2.93 mg/kg, respectively [1]. This demonstrates the functional advantage of the esterified form over the free acid, supporting the procurement of the acetate ester as a key intermediate for developing bioavailable therapeutics.

Neuropathic Pain P2X3 Receptor Antagonist Prodrug Design

Distinct Synthetic Utility: (5-Hydroxypyridin-2-yl)methyl acetate as a Versatile Building Block

(5-Hydroxypyridin-2-yl)methyl acetate is a versatile building block for synthesizing bioactive compounds, particularly in drug discovery . Its structure, with a free hydroxyl and a protected alcohol, allows for orthogonal functionalization, which is not possible with simpler analogs like pyridin-2-ylmethyl acetate (CAS 1007-49-4) that lacks the 5-hydroxy group . This dual functionality enables the compound to serve as a critical intermediate in multi-step syntheses of complex molecules, such as P2X3 receptor antagonists, where the 5-hydroxy group is essential for receptor binding and the acetoxymethyl group is a key handle for further modification [1]. The ability to selectively deprotect the acetate to reveal a primary alcohol provides a strategic advantage in synthetic route design.

Organic Synthesis Medicinal Chemistry Building Block

Physicochemical Differentiation: Impact of the 5-Hydroxy Group on Solubility and LogP

The presence of the 5-hydroxy group in (5-hydroxypyridin-2-yl)methyl acetate is predicted to significantly alter its physicochemical profile compared to the non-hydroxylated analog, pyridin-2-ylmethyl acetate . While experimental LogP and solubility data for the target compound are not widely reported, the calculated LogP for the non-hydroxylated analog is 0.39, indicating moderate lipophilicity [1]. The addition of a hydrogen bond donor (the 5-OH) is expected to increase aqueous solubility and decrease LogP, thereby influencing its behavior in biological assays and its suitability for specific formulation strategies. This distinction is crucial for scientists selecting an intermediate for medicinal chemistry campaigns where solubility and permeability are key optimization parameters.

Physicochemical Properties Druglikeness ADME

Primary Research and Industrial Applications for (5-Hydroxypyridin-2-yl)methyl acetate Procurement


Synthesis of P2X3 Receptor Antagonists for Neuropathic Pain Research

This compound is a critical intermediate for synthesizing novel 5-hydroxypyridine-based P2X3 receptor antagonists. As demonstrated in published studies, esterified derivatives of this class are essential for achieving in vivo efficacy due to improved bioavailability compared to their carboxylic acid counterparts [1]. Procuring this specific acetate enables the construction of the core scaffold required for potent antiallodynic agents, with optimized compounds showing ED50 values below 3 mg/kg in validated pain models [1].

Development of Prodrugs for Enhanced Oral Bioavailability

The acetoxymethyl group in (5-hydroxypyridin-2-yl)methyl acetate serves as a prodrug moiety, masking a polar hydroxyl group to improve membrane permeability. This strategy is directly supported by evidence showing that an ester prodrug of a related 5-hydroxypyridine derivative was active in vivo while the parent acid was not [1]. Procuring this compound allows medicinal chemists to explore prodrug approaches for lead candidates containing the 5-hydroxypyridine pharmacophore.

Orthogonal Functionalization in Multi-Step Organic Synthesis

The compound's unique structure, featuring both a free 5-hydroxyl and a protected 2-hydroxymethyl group, allows for orthogonal synthetic manipulations. This dual functionality is not available in simpler pyridylmethyl acetates, making it a strategically valuable building block for constructing complex molecular architectures in drug discovery programs . Its procurement is essential for routes requiring selective deprotection or derivatization at two distinct positions on the pyridine ring.

Synthesis of Hydroxypyridine-Containing Ligands and Probes

The 5-hydroxy group is a key recognition element in many biological targets. This compound can be used to synthesize chemical probes, affinity ligands, or fluorescently labeled molecules for studying enzymes, receptors, or other proteins that interact with the hydroxypyridine motif. The acetate serves as a stable, commercially available starting point for introducing the 5-hydroxypyridin-2-ylmethyl fragment into larger biomolecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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